![molecular formula C7H18ClN B1274227 3-Pentanamine, 3-ethyl-, hydrochloride CAS No. 56065-46-4](/img/structure/B1274227.png)
3-Pentanamine, 3-ethyl-, hydrochloride
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and optimization of conditions. For instance, the synthesis of 1,3-dimethyl-pentylamine hydrochloride is achieved through a four-step reaction process starting from ethyl acetoacetate and 2-butyl bromide, with an overall yield of 12.3% . This suggests that the synthesis of 3-Pentanamine, 3-ethyl-, hydrochloride might also involve a multi-step process and optimization to achieve a reasonable yield.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as 1H-NMR and 13C-NMR . These techniques could similarly be applied to determine the structure of 3-Pentanamine, 3-ethyl-, hydrochloride. Additionally, the noncentrosymmetric structure of 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate has been determined, showing the importance of non-covalent interactions in the crystal packing .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 3-Pentanamine, 3-ethyl-, hydrochloride. However, the synthesis and characterization of related compounds, such as N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, indicate that these amines can exhibit high affinity for sigma receptors, suggesting potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Pentanamine, 3-ethyl-, hydrochloride are not directly reported. However, the luminescence properties of doped NaCaSiO3OH microarchitectures indicate that the morphology and doping of related compounds can significantly affect their physical properties . Similarly, the physical properties of 3-Pentanamine, 3-ethyl-, hydrochloride could be influenced by its molecular structure and any potential doping or modifications.
Scientific Research Applications
Synthesis of Alkaloids
A study by Kalaus et al. (1993) explored the synthesis of compounds with an aspidosperma skeleton, which are related to alkaloids. They utilized a compound synthesized from the hydrochloride of 2-(ethorycarbonyl)tryptamine, leading to the synthesis of various alkaloids like vincadifformine and tabersonine (Kalaus et al., 1993).
Pharmacological Research
Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, which includes a compound similar in structure to 3-Pentanamine, 3-ethyl-, hydrochloride. This discovery is significant for pharmacological research, offering a new avenue for drug development (Croston et al., 2002).
Catalysis in Chemical Reactions
Real et al. (1999) reported the use of hydrochlorides, including compounds structurally related to 3-Pentanamine, 3-ethyl-, hydrochloride, in producing low symmetry complexes of palladium(II). These complexes proved effective as catalysts for specific chemical reactions, such as hydrocarboxylation (Real et al., 1999).
Geroprotection and Aging Studies
Emanuel and Obukhova (1978) explored the use of a compound structurally related to 3-Pentanamine, 3-ethyl-, hydrochloride, as a geroprotector. Their research showed that this compound could increase the lifespan of mice by impacting their survival time and mortality rate, suggesting its potential in controlling aging (Emanuel & Obukhova, 1978).
properties
IUPAC Name |
3-ethylpentan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIKRRUYIBTLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204613 | |
Record name | 3-Pentanamine, 3-ethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentanamine, 3-ethyl-, hydrochloride | |
CAS RN |
56065-46-4 | |
Record name | 3-Pentanamine, 3-ethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056065464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentanamine, 3-ethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpentan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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